molecular formula C21H26N2O4 B251551 N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B251551
M. Wt: 370.4 g/mol
InChI Key: WGQNJTHFYLSGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1980s and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is not fully understood, but it is believed to work through the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are proteins that play a critical role in the immune response. This immune activation leads to the destruction of tumor blood vessels, which can starve tumors of the nutrients they need to grow and survive.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit angiogenesis, or the formation of new blood vessels that tumors need to grow.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to be toxic at high doses, which can limit its usefulness in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. One area of interest is in understanding the mechanism of action of this compound and how it interacts with the immune system to produce its anti-tumor effects. Another area of interest is in developing new formulations of this compound that can be more easily administered and have fewer side effects. Finally, there is interest in exploring the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.

Synthesis Methods

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylacetophenone. This intermediate is then reacted with 2-methoxyaniline to form the amide intermediate, which is then reacted with phosgene and methylamine to form this compound.

Scientific Research Applications

N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor activity in a variety of cancer cell lines and in animal models of cancer. This compound has also been shown to enhance the anti-tumor activity of other cancer therapies, including chemotherapy and radiation therapy.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C21H26N2O4/c1-13(2)21(25)23-18-7-6-16(11-19(18)26-5)22-20(24)12-27-17-9-14(3)8-15(4)10-17/h6-11,13H,12H2,1-5H3,(H,22,24)(H,23,25)

InChI Key

WGQNJTHFYLSGSD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C

Origin of Product

United States

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